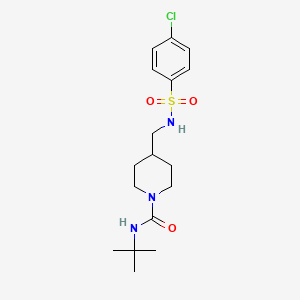

N-(tert-butyl)-4-((4-chlorophenylsulfonamido)methyl)piperidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(tert-butyl)-4-((4-chlorophenylsulfonamido)methyl)piperidine-1-carboxamide, commonly known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the B-cell receptor signaling pathway and is a promising target for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Aplicaciones Científicas De Investigación

Asymmetric Synthesis

N-(tert-butyl)-4-((4-chlorophenylsulfonamido)methyl)piperidine-1-carboxamide is utilized in asymmetric synthesis, offering a pathway to structurally diverse N-heterocycles such as piperidines, pyrrolidines, and azetidines. These compounds are important structural motifs in many natural products and therapeutically relevant molecules. The use of chiral sulfinamides, like tert-butanesulfinamide, has been pivotal in achieving stereoselectivity in the synthesis of these amines and their derivatives, highlighting the compound's role in facilitating asymmetric synthesis processes (Philip et al., 2020).

Synthetic Methodology Development

The compound plays a key role in the development of synthetic methodologies for the production of intermediate compounds used in pharmaceuticals, such as Vandetanib. It is synthesized through a series of steps including acylation, sulfonation, and substitution, starting from piperidin-4-ylmethanol. This showcases its importance in the synthesis of key pharmaceutical intermediates, providing a foundation for further drug development and synthesis optimization (Wang et al., 2015).

Catalysis and Nitrogen Source

In catalytic processes, particularly in aminohydroxylation and aziridination of olefins, N-(tert-butyl)-4-((4-chlorophenylsulfonamido)methyl)piperidine-1-carboxamide derivatives serve as efficient nitrogen sources. These reactions are crucial for introducing nitrogen-containing functional groups into molecules, which is a fundamental step in the synthesis of many organic compounds. The sulfonyl-nitrogen bond in the product is easily cleaved under mild acidic conditions, demonstrating the compound's utility in catalytic reactions and its contribution to the versatility of synthetic organic chemistry (Gontcharov et al., 1999).

Propiedades

IUPAC Name |

N-tert-butyl-4-[[(4-chlorophenyl)sulfonylamino]methyl]piperidine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26ClN3O3S/c1-17(2,3)20-16(22)21-10-8-13(9-11-21)12-19-25(23,24)15-6-4-14(18)5-7-15/h4-7,13,19H,8-12H2,1-3H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTWDTGBGRUZNDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rel-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine](/img/structure/B2355614.png)

![methyl 5-(2-methoxy-2-oxoethyl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2355615.png)

![6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime](/img/structure/B2355617.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1-phenylmethanesulfonamide](/img/structure/B2355618.png)

![N-(thiophen-2-ylmethyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2355624.png)

![4-chloro-N-[4-(dimethylamino)phenyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2355625.png)

![1-Methyl-6-(methylideneamino)-5-[(2-phenylethylamino)methyl]pyrimidine-2,4-dione](/img/structure/B2355630.png)